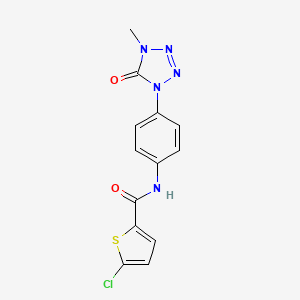

5-氯-N-(4-(4-甲基-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

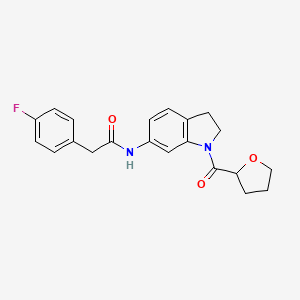

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride . The process involves the use of (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Molecular Structure Analysis

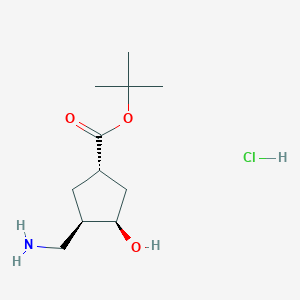

The molecular structure of this compound includes a 5-chlorothiophene-2-carboxamide moiety and a morpholinone moiety . The interaction of these two moieties is crucial for the compound’s high affinity and potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The key reaction is the formation of the oxazolidinone ring, which is crucial for the compound’s activity as a factor Xa inhibitor .科学研究应用

合成和抗癌活性

已经合成了新的噻吩衍生物,包括与 5-氯-N-(4-(4-甲基-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)噻吩-2-甲酰胺 相关的结构,并测试了它们的抗癌特性。这些化合物对各种癌细胞系表现出显着的抑制活性,突出了它们作为抗癌剂的潜力。合成过程涉及 2-乙酰-3-氧代-N-苯基丁硫酰胺与不同的氯乙酰胺试剂的反应,从而产生噻吩基化合物,这些化合物在体外表现出良好的细胞毒性,特别是那些在其结构中含有噻唑烷酮环或硫代氨基脲部分的化合物(Atta & Abdel‐Latif,2021)。

抗菌评价和对接研究

已经合成了噻吩衍生物,包括与指定化学物质相似的衍生物,并对其进行了抗菌评价和对接研究。这些研究旨在了解化合物在生物系统中的相互作用,特别是它们作为抗菌剂的潜力。合成路线涉及噻吩-2-甲酰胺与叠氮化钠和各种试剂缩合,生成具有显着生物活性的化合物,表明它们在开发新的抗菌剂中的潜在应用(Talupur、Satheesh 和 Chandrasekhar,2021)。

抗肿瘤剂的新型合成途径

对与指定化合物在结构上相关的咪唑四嗪的研究导致了替莫唑胺等抗肿瘤药物的新型合成途径的开发。这些途径涉及通过各种化学反应合成的中间体,证明了该化合物在临床上重要的抗肿瘤剂合成中的相关性。这项研究提供了对重要治疗剂的化学合成的见解,突出了该化合物在推进癌症治疗中的作用(Wang 等人,1997)。

作用机制

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .

Mode of Action

The compound acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this disruption include a reduction in thrombin generation and fibrin clot formation, ultimately leading to an antithrombotic effect .

Result of Action

The molecular effect of the compound’s action is the inhibition of Factor Xa activity, which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in platelet aggregation and fibrin clot formation, thereby preventing thrombosis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can potentially affect its action

未来方向

属性

IUPAC Name |

5-chloro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2S/c1-18-13(21)19(17-16-18)9-4-2-8(3-5-9)15-12(20)10-6-7-11(14)22-10/h2-7H,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJNIXPBKLOYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)